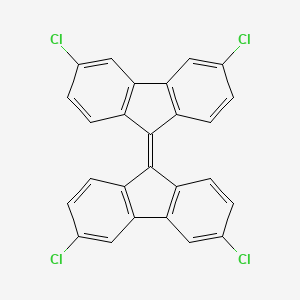
Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both diphenylethyl and hydroxy-naphthalenyl groups, suggests potential for interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-, a possible synthetic route could involve the reaction of 2,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate under controlled conditions. The reaction might be carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.
化学反応の分析
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions might occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine: Some urea derivatives have shown promise as therapeutic agents, including anticancer and antiviral drugs.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific biological or chemical activity. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The presence of the hydroxy-naphthalenyl group suggests potential interactions with aromatic amino acids or nucleotides.
類似化合物との比較
Similar Compounds
- Urea, N-(2,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
- Urea, N-(2,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
Uniqueness
The unique combination of diphenylethyl and hydroxy-naphthalenyl groups in Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
特性
CAS番号 |
648420-42-2 |
|---|---|
分子式 |
C25H22N2O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
1-(2,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-21-15-14-20-12-7-13-24(22(20)16-21)27-25(29)26-17-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,28H,17H2,(H2,26,27,29) |
InChIキー |
FUSAUSIAQOSYSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)





